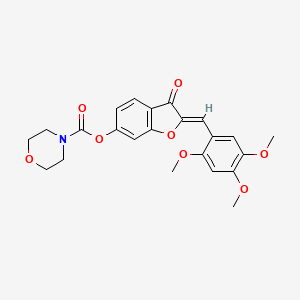

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Description

This compound is a benzofuran derivative characterized by a (Z)-configured benzylidene moiety substituted with 2,4,5-trimethoxy groups and a morpholine-4-carboxylate ester at position 6 of the benzofuran core.

Properties

IUPAC Name |

[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO8/c1-27-17-13-20(29-3)19(28-2)10-14(17)11-21-22(25)16-5-4-15(12-18(16)32-21)31-23(26)24-6-8-30-9-7-24/h4-5,10-13H,6-9H2,1-3H3/b21-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQQHEOMJRRQIA-NHDPSOOVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Features

The compound features a benzofuran core with multiple methoxy groups and a morpholine carboxylate moiety. The presence of these functional groups is significant as they influence the compound's lipophilicity and ability to interact with biological membranes.

| Structural Component | Description |

|---|---|

| Benzofuran Core | Provides a scaffold for biological activity |

| Methoxy Groups | Enhance lipophilicity and stability |

| Morpholine Carboxylate | Potentially modulates receptor interactions |

Biological Activity

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including:

- Antioxidant Activity : Compounds related to benzofuran structures often show significant antioxidant properties which can protect cells from oxidative stress.

- Anticancer Properties : Several studies have demonstrated that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms.

- Antibacterial Effects : The presence of nitro or carboxylate groups in similar compounds has been linked to antibacterial activity.

Case Studies

- Anticancer Activity : A study examining the effects of benzofuran derivatives on cancer cell lines showed that certain compounds induced apoptosis in human breast cancer cells. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell survival.

- Antioxidant Properties : Another study highlighted the antioxidant capacity of methoxy-substituted benzofurans, demonstrating their ability to scavenge free radicals effectively, thus reducing cellular damage.

- Antibacterial Effects : Research on related compounds indicated that the incorporation of nitro groups enhances antibacterial efficacy against Gram-positive bacteria, suggesting a similar potential for this compound.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for tumor growth or bacterial survival.

- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways that promote apoptosis in cancer cells or disrupt bacterial metabolism.

Potential Applications

Given its promising biological activities, this compound could have applications in:

- Cancer Therapy : As an anticancer agent targeting specific pathways involved in tumor growth.

- Antioxidant Supplements : For protecting against oxidative stress-related diseases.

- Antibiotic Development : As a base structure for developing new antibacterial agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Substituent Effects on Properties and Activity

a. Benzylidene Substitution Patterns

- 2,4,5-Trimethoxy vs. 3,4,5-Trimethoxy: The positional isomerism of methoxy groups (e.g., 2,4,5- vs. 3,4,5-) alters electronic and steric profiles.

- Ethoxy vs.

b. Ester Group Variations

- Morpholine-4-carboxylate vs. Cyclohexanecarboxylate : The morpholine group (polar, hydrogen-bond acceptor) enhances aqueous solubility, while the cyclohexane moiety () contributes to hydrophobic interactions in lipid-rich environments .

- Methanesulfonate Ester : The sulfonate group () increases acidity and solubility but may limit passive diffusion across biological membranes .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted benzaldehyde derivatives and dihydrobenzofuran precursors. For example, NaH in THF can deprotonate phenolic groups, enabling nucleophilic substitution with activated carbonyl intermediates. The stereochemical outcome (Z-configuration) is controlled by steric hindrance during the benzylidene formation step .

- Experimental Design : Use anhydrous solvents (e.g., THF) under inert gas (N₂/Ar) to minimize hydrolysis. Monitor reaction progress via TLC with UV visualization. Recrystallization from DMF/water mixtures is recommended for purification .

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides unambiguous confirmation of the Z-configuration. ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen bonding networks critical for validating molecular geometry .

- Data Interpretation : Compare experimental bond lengths (e.g., C=O at ~1.22 Å) and torsion angles (benzylidene vs. benzofuran planes) with DFT-optimized models to confirm stereochemical assignments .

Q. What spectroscopic techniques are optimal for characterizing this compound’s purity and functional groups?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to detect methoxy (~δ 3.8–4.0 ppm), morpholine (δ 3.5–3.7 ppm), and benzofuran carbonyl (δ ~170 ppm).

- IR : Confirm ester (C=O ~1720 cm⁻¹) and morpholine (C-O-C ~1100 cm⁻¹) groups.

- HRMS : Use ESI+ mode for accurate mass verification (e.g., [M+H]⁺ with <2 ppm error) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS), identifying electrophilic sites (e.g., carbonyl carbons) and nucleophilic regions (e.g., morpholine oxygen).

- Reactivity Prediction : Use Fukui indices (f⁺/f⁻) to assess susceptibility to nucleophilic/electrophilic attacks. Validate with experimental kinetic studies (e.g., SN2 substitution rates) .

Q. What strategies address contradictions in biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer :

- Dose-Response Analysis : Perform ROS (reactive oxygen species) assays (e.g., DCFH-DA) across a concentration gradient (1–100 µM) to identify biphasic effects.

- Mechanistic Studies : Use ESR spectroscopy to detect radical intermediates. Compare results with structurally analogous compounds (e.g., 4-hydroxy-3-methoxyphenyl derivatives) to isolate substituent-specific effects .

Q. How can degradation pathways of this compound be monitored under varying pH and temperature conditions?

- Methodological Answer :

- Stability Testing : Use HPLC-PDA at λ = 254 nm to track parent compound degradation. Identify breakdown products via LC-HRMS.

- Kinetic Modeling : Apply pseudo-first-order kinetics to calculate half-life (t₁/₂) in buffers (pH 2–10) and simulate environmental persistence .

Q. What experimental designs mitigate artifacts in crystallographic data caused by twinning or disorder?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve completeness (>99%) and redundancy (>4).

- Refinement : In SHELXL, apply TWIN/BASF commands for twinned crystals and PART instructions for disordered regions. Validate with R₁/wR₂ residuals (<5%) and Hirshfeld surface analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.